molecular formula C15H21N3O6S2 B3923191 2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-acetylmethioninate

2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-acetylmethioninate

Cat. No.: B3923191
M. Wt: 403.5 g/mol
InChI Key: VCCMKDMVSAQPFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-acetylmethioninate is a structurally complex organic compound featuring a sulfamoylphenyl group linked to an oxoethylamino backbone and an N-acetylmethioninate ester moiety. This compound has garnered interest in medicinal chemistry due to its hybrid structure, which combines sulfonamide-based pharmacophores (known for enzyme inhibition) with methionine derivatives (critical for cellular metabolism and redox regulation).

Properties

IUPAC Name

[2-oxo-2-(4-sulfamoylanilino)ethyl] 2-acetamido-4-methylsulfanylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O6S2/c1-10(19)17-13(7-8-25-2)15(21)24-9-14(20)18-11-3-5-12(6-4-11)26(16,22)23/h3-6,13H,7-9H2,1-2H3,(H,17,19)(H,18,20)(H2,16,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCMKDMVSAQPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)OCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-acetylmethioninate typically involves multiple steps, starting with the preparation of the sulfamoylphenyl intermediate. This intermediate is then reacted with an acetylmethioninate precursor under controlled conditions to form the final compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This allows for the efficient production of the compound in large quantities while maintaining consistency in quality. The use of automated systems and advanced monitoring techniques ensures that the reaction conditions are precisely controlled .

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-acetylmethioninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, sulfonic acids, and various substituted derivatives of the original compound .

Scientific Research Applications

2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-acetylmethioninate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-acetylmethioninate involves its interaction with specific molecular targets and pathways. The sulfamoylphenyl group is known to interact with enzymes and receptors, modulating their activity. The acetylmethioninate moiety can influence cellular processes by affecting protein synthesis and metabolism .

Comparison with Similar Compounds

Key Observations :

  • Sulfamoylphenyl Derivatives : Compounds with sulfamoylphenyl groups (e.g., ) exhibit strong enzyme-inhibitory properties, likely due to sulfonamide’s ability to bind zinc in metalloenzymes .
  • Heterocyclic Moieties: Thiazole () and thiophene () rings enhance π-π stacking with biological targets, improving binding affinity. Thienopyrimidine derivatives () show enhanced anticancer activity due to planar aromatic systems intercalating with DNA .
  • Ester vs. Amide Linkages : The N-acetylmethioninate ester in the primary compound may confer better membrane permeability compared to acetamide-linked analogs (e.g., ), though esterase susceptibility could reduce bioavailability .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight logP PSA (Ų) Solubility (mg/mL)
2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-acetylmethioninate* ~400 (estimated) 1.8 120 0.15 (predicted)
Ethyl 2-(4-nitroanilino)-2-oxoacetate [] 238.20 1.69 101.22 0.22
N-[4-(Morpholine-4-sulfonyl)phenyl]-2-oxo-2-(2-phenylindol-3-yl)acetamide [] 507.58 3.1 113 0.08
N-(4-fluorophenyl)-2-((4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)thio)acetamide [] 479.53 2.5 135 0.12

Notes:

  • The primary compound’s moderate logP (~1.8) suggests balanced lipophilicity for cellular uptake, while higher polar surface area (PSA > 120 Ų) may limit blood-brain barrier penetration .
  • Nitro-substituted analogs () exhibit lower molecular weight and higher solubility but lack the methionine-derived metabolic stability seen in the primary compound .

Mechanistic and Target Specificity

  • Enzyme Inhibition: Sulfamoylphenyl-containing analogs (e.g., ) are potent inhibitors of kinases (EGFR, VEGFR) and carbonic anhydrases, with IC₅₀ values in nanomolar ranges . The primary compound’s N-acetylmethioninate group may additionally target methionine aminopeptidases, critical for tumor angiogenesis .
  • Antimicrobial Activity: Thiazole derivatives () disrupt microbial folate synthesis via dihydrofolate reductase inhibition, a mechanism less pronounced in non-thiazole analogs .
  • Cellular Uptake : Morpholine-containing compounds () show lysosomal targeting due to pH-sensitive tertiary amines, a feature absent in the primary compound .

Q & A

Basic: What are the recommended synthetic routes for preparing 2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-acetylmethioninate, and how can structural integrity be confirmed?

Methodological Answer:
Synthesis typically involves coupling the sulfamoylphenylamine moiety with N-acetylmethionine derivatives via carbodiimide-mediated amidation (e.g., EDC/HOBt). Reaction optimization should focus on solvent selection (DMF or DCM), temperature (0–25°C), and stoichiometric ratios to minimize side products. Structural confirmation requires a combination of:

  • NMR Spectroscopy (¹H/¹³C, DEPT-135) to verify amine and acetyl group integration.
  • High-Resolution Mass Spectrometry (HRMS) for molecular ion validation.
  • IR Spectroscopy to confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfonamide S=O vibrations (~1350–1150 cm⁻¹).
    Contingent impurities (e.g., unreacted starting materials) can be resolved via preparative HPLC with C18 columns and gradient elution (water/acetonitrile with 0.1% TFA) .

Advanced: How can researchers resolve contradictory data in biological activity studies, such as inconsistent IC₅₀ values across cancer cell lines?

Methodological Answer:
Discrepancies in IC₅₀ values may arise from:

  • Cell line heterogeneity (e.g., metabolic activity, membrane permeability).
  • Assay conditions (e.g., serum concentration, incubation time).
    To address this:

Standardize assays using uniform protocols (e.g., MTT vs. SRB viability assays) .

Perform competitive binding studies with known sulfonamide-based inhibitors to validate target engagement (e.g., carbonic anhydrase isoforms) .

Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and rule off-target effects .

Cross-reference with molecular docking simulations (AutoDock Vina) to assess binding pose consistency across cell lines .

Basic: What spectroscopic and chromatographic methods are critical for purity assessment of this compound?

Methodological Answer:
Purity (>95%) is essential for reproducible biological assays. Recommended methods:

  • Reverse-Phase HPLC : Use a C18 column (5 µm, 4.6 × 250 mm) with UV detection at 254 nm. Mobile phase: 0.1% formic acid in water (A) and acetonitrile (B), gradient 10–90% B over 20 min .
  • TLC Monitoring : Silica gel 60 F₂₅₄ plates, eluent = chloroform:methanol (9:1), visualize under UV (254 nm) and ninhydrin staining for free amines.
  • Elemental Analysis (EA) : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced: How can substituent effects on the sulfamoylphenyl group influence the compound’s pharmacokinetic properties?

Methodological Answer:
Modifications to the sulfamoylphenyl moiety (e.g., fluorination, methoxy substitution) alter:

  • Lipophilicity : Measure logP values via shake-flask method or computational tools (ChemAxon). Increased lipophilicity enhances membrane permeability but may reduce solubility .
  • Metabolic stability : Conduct microsomal assays (human liver microsomes, CYP450 isoforms) to identify oxidation hotspots. Fluorine substitution at the para position reduces metabolic clearance by blocking CYP2C9-mediated hydroxylation .
  • Plasma protein binding : Use ultrafiltration LC-MS to quantify free fraction. Higher sulfonamide acidity (pKa ~10) increases albumin binding, reducing bioavailability .

Basic: What in vitro models are suitable for preliminary evaluation of this compound’s antimicrobial activity?

Methodological Answer:

  • Bacterial strains : Prioritize Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) reference strains. Use broth microdilution (CLSI guidelines) to determine MIC values .
  • Fungal assays : Test against C. albicans (ATCC 90028) in RPMI-1640 medium with 2% glucose.
  • Control compounds : Include sulfamethoxazole (sulfonamide antibiotic) and amphotericin B (antifungal) to benchmark activity .

Advanced: How can researchers optimize the compound’s selectivity for enzymatic targets while minimizing off-target effects?

Methodological Answer:

Kinome-wide profiling : Use kinase inhibitor databases (e.g., ChEMBL) to predict off-target kinase binding. Validate via KINOMEscan or thermal shift assays .

Proteomic profiling : Apply activity-based protein profiling (ABPP) with clickable alkyne probes to identify non-target engagement .

CRISPR-Cas9 knockouts : Generate isogenic cell lines lacking the primary target (e.g., carbonic anhydrase XII) to confirm on-target cytotoxicity .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis steps due to potential dust/volatile byproducts.
  • Waste disposal : Collect organic waste in halogen-approved containers. Neutralize acidic/basic residues before disposal .

Advanced: What computational strategies can predict the compound’s interaction with novel biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability in aqueous environments.
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors at the sulfonamide group) using Schrödinger Phase .
  • QSAR Modeling : Train models on sulfonamide derivatives from PubChem BioAssay data (AID 1259351) to predict ADMET properties .

Basic: How should researchers validate the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated stability studies : Store aliquots at 4°C, 25°C, and 40°C for 4 weeks. Monitor degradation via HPLC and LC-MS.
  • Lyophilization : Test freeze-dried vs. solution stability. Use cryoprotectants (trehalose) for long-term storage at –80°C .

Advanced: What strategies can reconcile discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Integrate plasma concentration-time profiles with tumor growth inhibition data.

Tissue distribution studies : Use radiolabeled compound (¹⁴C) to quantify accumulation in target organs.

Metabolite identification : Perform LC-MS/MS to detect active/inactive metabolites in plasma and liver S9 fractions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-acetylmethioninate
Reactant of Route 2
Reactant of Route 2
2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-acetylmethioninate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.